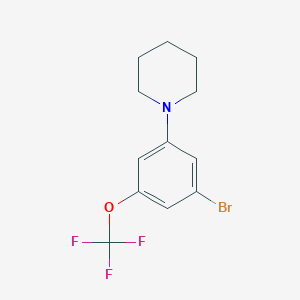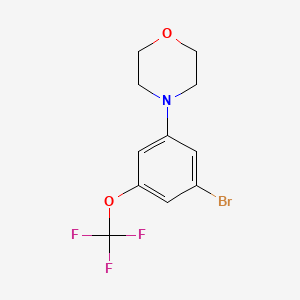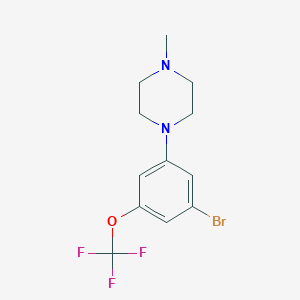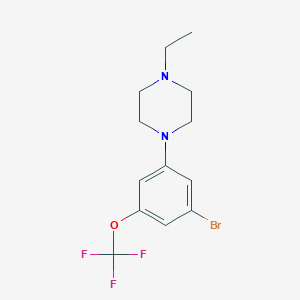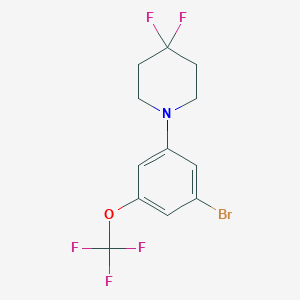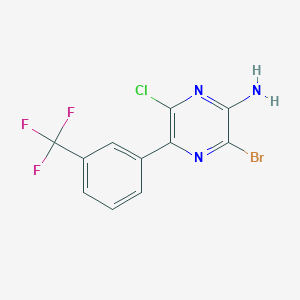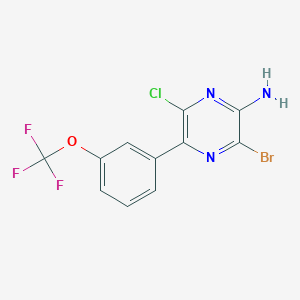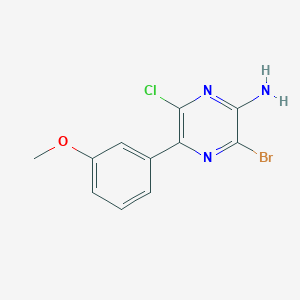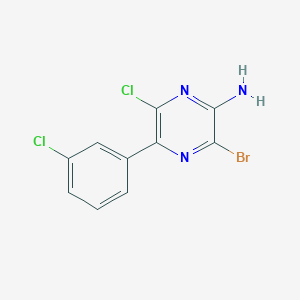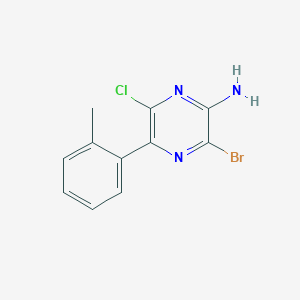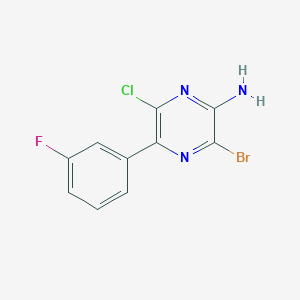
3-Bromo-6-chloro-5-(3-fluorophenyl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-chloro-5-(3-fluorophenyl)pyrazin-2-amine: is a heterocyclic compound that contains bromine, chlorine, and fluorine atoms attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-5-(3-fluorophenyl)pyrazin-2-amine typically involves multi-step reactions starting from commercially available precursors. The reaction conditions often require the use of palladium catalysts and boron reagents under mild conditions to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents, temperature control, and purification methods are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloro-5-(3-fluorophenyl)pyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The pyrazine ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Boron Reagents: Essential for Suzuki-Miyaura coupling.
Nucleophiles: Used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyrazine derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, 3-Bromo-6-chloro-5-(3-fluorophenyl)pyrazin-2-amine serves as a versatile building block for the construction of more complex molecules .
Biology and Medicine: The compound’s unique structure makes it a candidate for drug discovery and development. It can be used to synthesize potential pharmaceutical agents with antimicrobial, antiviral, or anticancer properties .
Industry: In the material science industry, this compound can be used to develop new materials with specific properties, such as improved thermal stability or electronic characteristics .
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-5-(3-fluorophenyl)pyrazin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved can vary based on the compound’s structure and the biological system it is used in.
Comparison with Similar Compounds
1-Bromo-3-fluorobenzene: Shares the bromine and fluorine substituents but lacks the pyrazine ring.
3-Bromo-5-fluorobenzotrifluoride: Contains similar halogen substituents but with a trifluoromethyl group instead of a pyrazine ring.
Uniqueness: 3-Bromo-6-chloro-5-(3-fluorophenyl)pyrazin-2-amine is unique due to the presence of the pyrazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-6-chloro-5-(3-fluorophenyl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClFN3/c11-8-10(14)16-9(12)7(15-8)5-2-1-3-6(13)4-5/h1-4H,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEKDWDHXOLMLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(N=C(C(=N2)Br)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
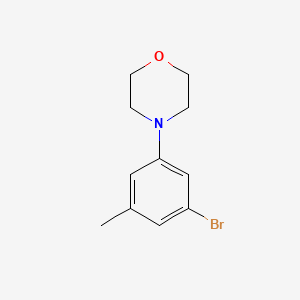
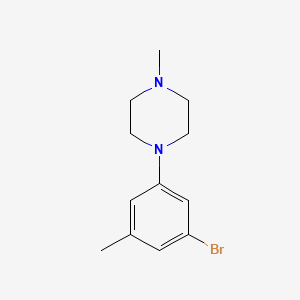
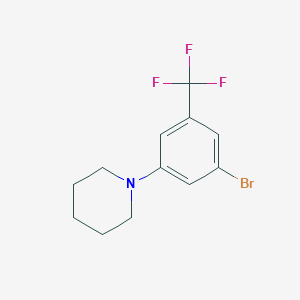
![1-[3-Bromo-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8156986.png)
